molecular formula C11H23ClN2O2 B592227 tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1187927-08-7

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B592227
CAS No.: 1187927-08-7
M. Wt: 250.767
InChI Key: VOEFCBJLDQFVSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Properties

IUPAC Name

tert-butyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFCBJLDQFVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662454
Record name tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-08-7
Record name tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine

The initial step involves protecting the primary amine of piperidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–25°C for 4–12 hours. The Boc group provides steric and electronic protection, enabling selective functionalization at the 3-position.

Reaction Scheme:

Piperidine+(Boc)2ODMAP, DCMtert-Butyl piperidine-1-carboxylate\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl piperidine-1-carboxylate}

Yield optimization studies indicate that stoichiometric excess of Boc anhydride (1.2–1.5 equivalents) improves conversion rates to >90%.

Introduction of the Methylamino Group

The 3-position of the Boc-protected piperidine is functionalized via two primary routes: nucleophilic substitution or reductive amination .

Nucleophilic Substitution

A bromine atom is introduced at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. The resulting 3-bromo intermediate undergoes substitution with methylamine hydrochloride in the presence of a base (e.g., triethylamine) at 60–80°C for 12–24 hours.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Methylamine source: 40% aqueous methylamine or methylamine hydrochloride

  • Yield: 65–75% after purification by silica gel chromatography (ethyl acetate/hexane gradient).

Reductive Amination

An alternative approach involves the condensation of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C. This method avoids halogenation steps and achieves yields of 70–80%.

Critical Parameters:

  • pH control (4–6) using acetic acid

  • Reaction time: 12–48 hours

  • Stoichiometry: 1.5 equivalents of NaBH₃CN relative to the ketone.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol/water mixtures.

Purity Considerations:

  • Residual solvent levels (e.g., DCM, DMF) must be <0.1% as per ICH guidelines

  • Final purity: >98% by HPLC.

Optimization Strategies and Industrial Scaling

Solvent and Temperature Effects

Comparative studies of nucleophilic substitution reactions reveal that DMF enhances reaction rates due to its high polarity, while acetonitrile reduces side products (Table 1).

Table 1: Solvent Impact on Substitution Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
DMF807595
Acetonitrile606897
THF705590

Industrial protocols prioritize continuous flow reactors for Boc protection and reductive amination steps, reducing batch times by 40% and improving consistency.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in substitution reactions increases yields to 80–85% by facilitating interfacial interactions between aqueous methylamine and organic phases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) : δ 1.43 (s, 9H, Boc CH₃), 2.45 (s, 3H, NCH₃), 3.10–3.30 (m, 4H, piperidine H).

  • ¹³C NMR : δ 28.4 (Boc CH₃), 49.8 (NCH₃), 79.5 (Boc C), 155.2 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 213.2 [M + H]⁺ (free base), 250.8 [M + Cl]⁻ (hydrochloride).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA

  • Retention time: 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. Its structure, featuring a tert-butyl group and a methylamino substituent, suggests interactions with various biological targets, including neurotransmitter systems.

  • Molecular Formula : C₁₁H₂₃ClN₂O₂
  • Molecular Weight : Approximately 250.77 g/mol
  • Structure : The compound's piperidine ring is crucial for its biological activity, potentially influencing receptor interactions and enzyme modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : Facilitates binding to receptors and enzymes.
  • Electrostatic Interactions : Enhances affinity for biological targets.
    These interactions are critical for modulating enzyme activities and receptor functions, which may lead to therapeutic effects in neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly affecting the central nervous system (CNS). Its potential applications include:

  • Neurological Disorders : The compound may influence neurotransmitter systems, suggesting possible therapeutic roles in conditions such as depression or anxiety.
  • Toxicity Considerations : It is classified under acute toxicity categories, necessitating careful handling .

Study 1: Interaction with Receptors

A study evaluated the interaction of this compound with various receptors. The results indicated that the compound could act as a modulator of neurotransmitter systems, potentially impacting mood regulation and cognitive functions .

Study 2: Structure-Activity Relationships (SAR)

Further investigations into the structure-activity relationships revealed that modifications to the piperidine ring could enhance the compound's potency. For instance, analogs with different substituents on the nitrogen atom were synthesized and tested for their inhibitory effects on specific enzymes related to neurological pathways .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Interaction with CNS receptorsModulation of neurotransmitter systems
Potential therapeutic applicationsNeurological disorder treatment
Toxicity classificationAcute toxicity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated during weighing or synthesis .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. For skin contact, immediately wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption, which may degrade the compound .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 254 nm for baseline separation of impurities .
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with literature data. Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the piperidine ring protons (δ ~2.5–3.5 ppm) .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 54.2%, H: 8.7%, N: 9.4%) .

Q. What are the critical physicochemical properties influencing experimental design with this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Optimize reaction solvents based on solubility profiles to avoid precipitation during reactions .
  • Stability : Hydrolyzes under strongly acidic/basic conditions. Avoid prolonged exposure to moisture; use inert atmospheres (N2_2/Ar) during reactions to preserve the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can researchers address contradictory data in yield optimization during the deprotection of the Boc group?

  • Methodological Answer :

  • Deprotection Conditions :
  • Acidic Hydrolysis : Use 4M HCl in dioxane (1:4 v/v) at 0°C for 2 hours to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Alternative Methods : For acid-sensitive derivatives, employ catalytic hydrogenation (H2_2, Pd/C) in methanol at 25°C for 6 hours .
  • Troubleshooting : If yields vary, analyze byproducts via LC-MS to identify incomplete deprotection or tert-butyl carbamate formation. Adjust reaction time/temperature iteratively .

Q. What strategies are effective for resolving solubility challenges in aqueous-based biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in PBS or cell culture media. Confirm compatibility with biological systems via negative controls (e.g., solvent-only assays) .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the piperidine nitrogen while retaining the methylamino moiety’s activity. Validate structural integrity via 1^1H NMR post-modification .

Q. How can experimental design principles (DoE) optimize the synthesis of analogs from this compound?

  • Methodological Answer :

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, vary reaction temperature (20–60°C) and solvent polarity (THF vs. DCM) .
  • Response Surface Methodology (RSM) : Apply a central composite design to model yield vs. reactant stoichiometry and reaction time. Use software (e.g., JMP, Minitab) to predict optimal conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles of similar piperidine derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor-provided SDS sheets. Prioritize studies with in vitro cytotoxicity assays (e.g., IC50_{50} in HepG2 cells) .
  • Experimental Replication : Conduct acute toxicity tests (OECD Guideline 423) in rodent models, focusing on LD50_{50} and histopathological endpoints. Compare results with structurally analogous compounds (e.g., tert-butyl 4-cyano-piperidine carboxylate) .

Synthesis and Purification Best Practices

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer :

  • Chromatography : Use flash chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane) for bulk purification. For chiral purity, employ HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and wash with cold diethyl ether to remove residual solvents .

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